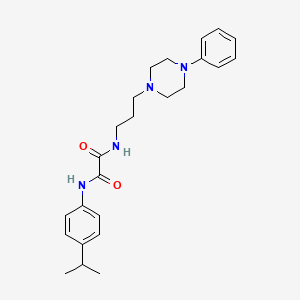

N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of an oxalamide group, which is a functional group consisting of two amide groups connected by an oxalyl group. The compound also features a phenyl group substituted with an isopropyl group and a piperazine ring substituted with a phenyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting piperazine with a suitable phenyl halide under basic conditions.

Formation of the Oxalamide: The piperazine derivative is then reacted with oxalyl chloride in the presence of a base to form the oxalamide intermediate.

Substitution Reaction: The final step involves the substitution of the oxalamide intermediate with 4-isopropylphenylamine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives of the phenyl and piperazine rings.

Reduction: Reduced amide and piperazine derivatives.

Substitution: Substituted amide and piperazine derivatives with various nucleophiles.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound belongs to the oxalamide class and features an oxalamide functional group, which consists of two amide groups linked by an oxalyl group. Its molecular formula is C24H32N4O2, with a molecular weight of 408.5 g/mol. The synthesis typically involves multiple steps:

- Formation of Piperazine Derivative : Reacting piperazine with a suitable phenyl halide under basic conditions.

- Formation of Oxalamide : The piperazine derivative is reacted with oxalyl chloride in the presence of a base.

- Substitution Reaction : The final step involves reacting the oxalamide intermediate with 4-isopropylphenylamine under acidic conditions.

This multi-step synthesis ensures high purity and yield, often requiring controlled temperatures and anhydrous solvents for optimal results .

The biological activity of N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has been explored in various studies, focusing on its potential as a therapeutic agent. Key areas of investigation include:

- Anticonvulsant Activity : Research indicates that structurally related compounds exhibit anticonvulsant properties. Studies on similar derivatives have shown efficacy in animal models for epilepsy, particularly in maximal electroshock tests .

- Neurotransmitter Modulation : The compound interacts with various biological targets, including receptors and enzymes, potentially affecting pathways related to anxiety, depression, and seizure disorders .

Applications in Scientific Research

The compound has diverse applications across several fields:

Medicinal Chemistry

This compound is investigated for its potential as a drug candidate targeting specific biological pathways. Its structural similarity to known pharmacologically active agents positions it as a candidate for further development in treating neurological disorders.

Organic Synthesis

It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions . Its unique structure allows chemists to explore new synthetic routes and develop novel compounds.

Industrial Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its production methods are optimized for large-scale applications using continuous flow reactors and automated synthesis techniques .

Mécanisme D'action

The mechanism of action of N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can be compared with other similar compounds, such as:

N1-(4-isopropylphenyl)-N2-(3-(4-methylpiperazin-1-yl)propyl)oxalamide: Differing by the substitution on the piperazine ring.

N1-(4-isopropylphenyl)-N2-(3-(4-ethylpiperazin-1-yl)propyl)oxalamide: Differing by the substitution on the piperazine ring.

N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)butyl)oxalamide: Differing by the length of the alkyl chain connecting the piperazine ring to the oxalamide group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a synthetic compound classified under oxalamides, characterized by its complex molecular structure and potential biological activities. Its molecular formula is C24H32N4O2 with a molecular weight of 408.5 g/mol. This compound has garnered interest in medicinal chemistry due to its structural similarity to known pharmacologically active agents.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes. The compound is believed to modulate neurotransmitter systems, potentially affecting pathways related to anxiety, depression, and seizure disorders.

Anticonvulsant Activity

Research indicates that compounds structurally related to this compound may exhibit anticonvulsant properties. For instance, studies on similar derivatives have shown efficacy in animal models for epilepsy, particularly in maximal electroshock (MES) tests, where certain derivatives demonstrated significant protection against induced seizures .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications in the piperazine ring and the introduction of isopropyl groups significantly influence the compound's biological activity. Compounds with higher lipophilicity often exhibit delayed but prolonged anticonvulsant effects, suggesting that the distribution characteristics of these molecules play a crucial role in their pharmacodynamics .

Comparative Biological Activity

| Compound | Biological Activity | Efficacy in MES Test |

|---|---|---|

| This compound | Potential anticonvulsant | TBD |

| N1-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Effective at 100 mg/kg | Moderate |

| N1-(3-chlorophenyl)-2-morpholino-acetamide | Effective at 100 mg/kg | High |

| N1-(trifluoromethyl)anilides | Effective at 300 mg/kg | Very High |

Study on Anticonvulsant Properties

In a study evaluating the anticonvulsant activity of various oxalamide derivatives, compounds were administered at doses ranging from 30 to 300 mg/kg in MES tests. The results indicated that some derivatives exhibited significant protective effects against seizures, with varying degrees of efficacy depending on their structural modifications. Notably, compounds containing phenylpiperazine moieties showed a trend towards higher activity compared to their counterparts lacking this feature .

Toxicology Assessment

Acute neurological toxicity was assessed using the rotarod test across several analogs of oxalamides. The findings suggested that while some compounds displayed effective anticonvulsant activity, they also exhibited varying levels of toxicity, emphasizing the need for careful evaluation during drug development .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its potential as an anxiolytic or antidepressant agent are particularly promising given its structural similarities to other psychoactive compounds.

Propriétés

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(4-propan-2-ylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O2/c1-19(2)20-9-11-21(12-10-20)26-24(30)23(29)25-13-6-14-27-15-17-28(18-16-27)22-7-4-3-5-8-22/h3-5,7-12,19H,6,13-18H2,1-2H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOBNAJWJXWNPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.